
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrrole ring, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide group could be involved in hydrogen bonding, while the pyrrole ring could participate in π-π stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of benzamides and pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high melting points and are usually solid at room temperature .Scientific Research Applications
Antitumor Applications
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide derivatives exhibit significant antitumor properties. For instance, studies on cyclopropylpyrroloindole antibiotics, which share structural similarities, have shown that these compounds can form covalent DNA cross-links in tumor cells, suggesting a mechanism for their cytotoxic activity (Składanowski, Koba, & Konopa, 2001). Additionally, benzothiazole derivatives designed from similar structural frameworks have demonstrated excellent in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).
Anti-inflammatory and Immunomodulatory Potential
Compounds like roflumilast, which is a potent and selective phosphodiesterase 4 (PDE4) inhibitor and shares a benzamide moiety, have shown significant anti-inflammatory and immunomodulatory effects in vitro. Such compounds inhibit PDE4 activity from human neutrophils and demonstrate potential in the treatment of chronic inflammatory disorders like asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).
Chemical Sensing Applications
Benzamide derivatives have also been explored for their chemical sensing capabilities. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing behavior for fluoride anions. This sensing is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making them useful for the naked-eye detection of fluoride in solutions (Younes et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopropyl-2,6-difluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-19-9-3-4-12(19)10-20(11-7-8-11)16(21)15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAFFXHMZZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

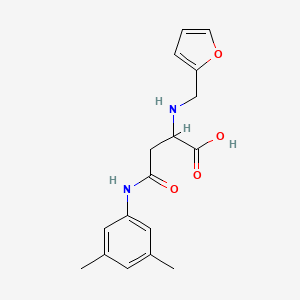

![3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2670837.png)
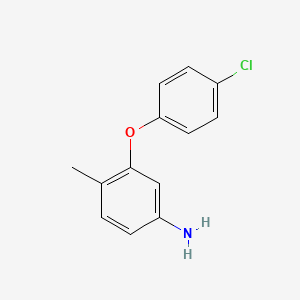
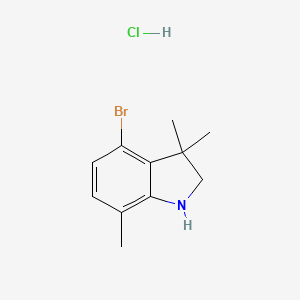
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
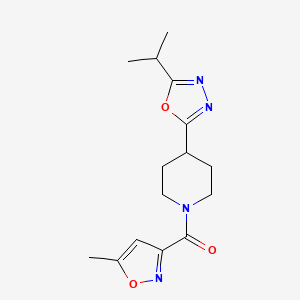
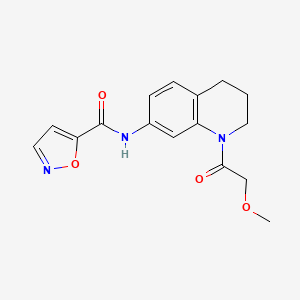

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone](/img/structure/B2670854.png)
![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)